2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride
Overview
Description
“2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride” is a chemical compound with the CAS Number: 1609402-74-5 . It has a molecular weight of 238.16 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI Code for “2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride” is1S/C9H15N3.2ClH/c1-12-9(5-7-11-12)8-4-2-3-6-10-8;;/h5,7-8,10H,2-4,6H2,1H3;2*1H
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride” is a solid at room temperature . It has a molecular weight of 238.16 .Scientific Research Applications
Androgen Receptor Antagonism in Prostate Cancer Therapy
The pyrazole derivatives, including “2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride”, have been studied for their potential as androgen receptor (AR) antagonists . This is particularly relevant in the treatment of prostate cancer, where AR signaling plays a crucial role. Compounds with this structure have shown promising results in inhibiting AR activity, which could lead to effective strategies in combating prostate cancer .
Synthesis of Bioactive Chemicals
Pyrazole scaffolds are frequently used in the synthesis of bioactive chemicals due to their significant pharmacological functions. The versatility of the pyrazole nucleus allows for the development of various synthetic strategies, contributing to advancements in medicinal chemistry and drug discovery .
Pharmacological Applications in Drug Design
Piperidine derivatives, including those with the pyrazole moiety, are present in numerous pharmaceuticals. They play a vital role in the pharmaceutical industry, with applications ranging from the design of new drugs to the enhancement of existing ones. The structural significance of piperidine in drug molecules underscores the importance of compounds like “2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride” in pharmacological research .
Development of AR Antagonists for Castration-Resistant Prostate Cancer
Research has indicated that pyrazole-based compounds can be effective in developing second-generation AR antagonists. These are crucial for addressing drug resistance in castration-resistant prostate cancer (CRPC), providing a pathway for new therapeutic options .
Anti-Proliferative Activity Against Cancer Cell Lines
Studies have demonstrated that certain pyrazole derivatives exhibit anti-proliferative activity against cancer cell lines, such as LNCaP and PC-3. This suggests potential applications in cancer treatment, where inhibiting the growth of cancer cells is a primary objective .
Exploration of Heterocyclic Chemistry
The compound is a part of the broader field of heterocyclic chemistry, which is essential for the development of new materials and chemicals with diverse applications. Its study contributes to the understanding of reaction mechanisms and the discovery of novel compounds with unique properties .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used to prepare selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Pharmacokinetics
It’s known that the compound’s lipophilicity has been modulated to attenuate cyp direct inhibition towards multiple cyp isoforms , which could impact its bioavailability.
properties
IUPAC Name |
2-(2-methylpyrazol-3-yl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-12-9(5-7-11-12)8-4-2-3-6-10-8;;/h5,7-8,10H,2-4,6H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZTWGSUXMQXON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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